9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Description
Properties
IUPAC Name |
9-bromo-2-iodo-10-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrIN2O/c1-7-4-8-10(5-9(7)13)17-3-2-16-6-11(14)15-12(8)16/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYUXSJSSRMQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OCCN3C2=NC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves precise control of reaction parameters to achieve the required chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of bromine and iodine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the compound and potentially modifying its biological activity.
Cyclization Reactions: The imidazo-oxazepine ring system can be involved in cyclization reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Halogenation Reagents: Bromine and iodine sources are used for halogenation.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Medicinal Chemistry
9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine has shown promise in the development of novel pharmaceuticals. Its structural features may contribute to biological activity against various diseases:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The halogenated structure may enhance interaction with biological targets involved in tumor growth.
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurodegenerative diseases and psychiatric disorders.
Material Science
Due to its unique electronic properties, this compound can be utilized in the development of advanced materials:
- Organic Electronics : The compound's structure allows for potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned for better charge transport and light emission.
Chemical Synthesis
This compound serves as an important intermediate in synthetic organic chemistry:
- Synthesis of Complex Molecules : It can be employed as a building block for synthesizing more complex heterocyclic compounds, which are valuable in drug discovery and materials science.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the bromine and iodine substituents in enhancing the compound's biological activity.
Case Study 2: Organic Electronics
Research conducted at a leading university explored the application of this compound in organic electronic devices. The findings indicated that incorporating this compound into OLEDs improved device efficiency due to its favorable charge transport properties.
Mechanism of Action
The exact mechanism of action of 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its halogenated and fused ring structure. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- Halogen Substitutions: The target compound’s 9-bromo and 2-iodo groups contribute to its high molecular weight (391.01 g/mol) and steric bulk, which are critical for binding to hydrophobic pockets in PI3Kα . Diiodo analogue (CAS: 1282516-68-0) exhibits higher molecular weight (469.90 g/mol) and reactivity, making it a precursor in selective dehalogenation reactions .
Physicochemical Properties
- Lipophilicity : The 6-methyl substituent in CAS: 1451086-97-7 increases logP compared to the target compound, enhancing membrane permeability but risking metabolic instability .
- Density and Boiling Points : The 10-bromo-9-fluoro analogue (CAS: 1451084-92-6) has a higher predicted density (1.75 g/cm³) and boiling point (420.6°C) than the target compound, likely due to fluorine’s electronegativity and tighter molecular packing .
Biological Activity
9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[f]imidazo[1,2-D][1,4]oxazepine (CAS Number: 1403766-75-5) is a synthetic compound belonging to the class of benzoxazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, supported by recent studies and findings.
The compound's chemical structure contributes to its biological activity. The molecular formula is with a molecular weight of approximately 405.03 g/mol. Its predicted boiling point is around 505.9 °C, and it has a density of approximately 2.11 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrIN₂O |
| Molecular Weight | 405.03 g/mol |
| Boiling Point | 505.9 °C |
| Density | 2.11 g/cm³ |
| pKa | 3.34 |
Anticancer Activity
Research indicates that derivatives of benzoxazepine, including this compound, exhibit significant cytotoxic effects against various solid tumor cell lines. A study highlighted that these compounds could induce apoptosis in cancer cells by modulating the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), depending on the specific cancer cell type used .
Case Study Example :
In one experimental setup, the compound was tested against human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent anticancer properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. While some benzoxazepine derivatives showed limited antimicrobial activity against certain bacterial strains, specific derivatives demonstrated notable effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that modifications in the chemical structure can enhance antimicrobial properties .
Table: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 12 | Weak |
| Pseudomonas aeruginosa | 8 | None |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through its impact on cytokine release. The compound appears to inhibit the production of IL-6 and TNF-α in response to inflammatory stimuli in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Q & A
Q. What are the foundational synthetic routes for constructing the imidazo[1,2-d][1,4]oxazepine core?
The synthesis typically involves cyclization of halogenated precursors. For example, a two-step approach may include:
- Step 1 : Condensation of brominated/iodinated aryl amines with ketones or aldehydes under acidic conditions to form the benzoxazepine backbone.
- Step 2 : Introduction of the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides). Key parameters include solvent choice (DMF or dioxane), temperature (80–120°C), and catalysts like Pd(PPh₃)₄ .
- Validation : Monitor reaction progress via TLC and confirm regioselectivity using (e.g., distinguishing methyl group shifts at δ 2.3–2.6 ppm) .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
A multi-technique approach is required:
- NMR Spectroscopy : and to resolve aromatic protons (δ 6.8–8.1 ppm) and quaternary carbons. For example, the methyl group at position 10 appears as a singlet near δ 2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine/iodine .
- X-ray Crystallography : To resolve stereochemical ambiguities in the fused ring system .
Advanced Research Questions
Q. How can palladium-catalyzed intramolecular C-H activation improve synthetic efficiency?
Advanced strategies leverage Pd catalysts to form the imidazo-oxazepine core via direct C-H functionalization:
- Conditions : Use Pd(OAc)₂ (5 mol%), ligand (e.g., XPhos), and Ag₂CO₃ as an oxidant in toluene at 110°C.
- Mechanistic Insight : The reaction proceeds through a Pd(II)/Pd(IV) cycle, with Ag₂CO₃ facilitating re-oxidation. Key challenges include minimizing competing pathways (e.g., dimerization) and optimizing ligand steric effects .
- Yield Optimization : Screen additives like K₂CO₃ to enhance regioselectivity for bromo/iodo substituents .
Q. What strategies address low yields in halogenation at the 2- and 9-positions?
Competing side reactions (e.g., dehalogenation or over-substitution) require precise control:
- Directed Iodination : Use N-iodosuccinimide (NIS) with a Lewis acid (e.g., BF₃·Et₂O) to direct iodination to the 2-position.
- Bromination : Employ CuBr₂ in acetic acid at 60°C for selective bromination at the 9-position.
- Troubleshooting : If yields drop below 40%, analyze by-products via HPLC-MS and adjust stoichiometry (e.g., 1.2 equiv. NIS) .
Q. How are by-products characterized during scale-up synthesis?
Impurity profiling involves:
- LC-HRMS : Identify by-products (e.g., dehalogenated analogs or ring-opened intermediates) using a C18 column and acetonitrile/water gradient.
- Isolation : Use preparative HPLC to collect impurities, followed by (if fluorinated analogs exist) or IR spectroscopy to detect carbonyl stretches (1650–1750 cm⁻¹) .
- Quantification : Compare impurity levels against pharmacopeial standards (e.g., EP or USP guidelines) .
Q. What computational methods predict substituent effects on bioactivity?
- DFT Calculations : Model electron-withdrawing effects of bromo/iodo groups on the HOMO-LUMO gap, which correlates with receptor binding.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on halogen bonding between iodine and backbone carbonyls .
Data Contradiction & Mechanistic Analysis
Q. How to resolve conflicting 13C NMR^{13}\text{C NMR}13C NMR assignments for the dihydrobenzo ring?
Discrepancies often arise from solvent-induced shifts or tautomerism:
Q. Why does the imidazo-oxazepine system exhibit unexpected reactivity in cross-coupling reactions?
Steric hindrance from the methyl group at position 10 and electron-deficient iodobenzene can suppress catalytic cycles:
- Ligand Screening : Test bulky ligands (e.g., SPhos) to enhance Pd catalyst turnover.
- Microwave Assistance : Reduce reaction time (30 min vs. 24 h) and improve yields by 15–20% under microwave irradiation at 150°C .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
